Summary of Application: Brivanib alaninate has been investigated for its efficacy in treating HCC, the most common type of liver cancer . It targets the VEGFR and FGFR pathways, which are crucial for tumor growth and angiogenesis.
Methods of Application: Clinical trials have administered Brivanib alaninate orally at varying doses to assess its therapeutic impact on HCC patients .
Results: Studies have shown that Brivanib alaninate can significantly suppress tumor growth, reduce microvessel density, and induce apoptosis in HCC models . It has demonstrated a decrease in phosphorylated VEGFR-2, which correlates with its anti-tumor activity.
Summary of Application: The pharmacokinetic properties of Brivanib alaninate are crucial for understanding its metabolism and disposition in the body, which informs dosing regimens for therapeutic use .
Methods of Application: Preclinical studies involved administering intravenous or oral doses of Brivanib alaninate to model organisms, followed by analysis of metabolic stability in liver and intestinal fractions, plasma, and cells .
Results: Brivanib alaninate showed good oral bioavailability and was efficiently converted to the active form, brivanib. The clearance rate in humans is anticipated to be low to intermediate, with a high volume of distribution .
Summary of Application: Brivanib alaninate’s role in drug delivery focuses on its formulation and the impact of excipients on its release and bioavailability .
Methods of Application: Methodologies have been developed to assess the biorelevance of drug release and the impact of drug-excipient binding interactions using Brivanib alaninate as a model compound .
Results: The studies concluded that Brivanib alaninate offers an effective mode of oral delivery for the active drug, brivanib, with changes in cellular and vascular activities accompanying its efficacy .
Summary of Application: Brivanib alaninate has been extensively studied in clinical trials for its potential to treat various cancers, including cervical and colorectal cancers .
Methods of Application: Patients received Brivanib alaninate as part of controlled clinical trials to evaluate its safety, efficacy, and pharmacodynamics .
Results: The trials have shown promising results, with some patients experiencing partial responses and disease stabilization. The overall survival benefit varied across studies .
Summary of Application: In cancer therapy, Brivanib alaninate is explored for its dual inhibition of VEGFR and FGFR, which are involved in tumor angiogenesis and growth .
Methods of Application: Mouse models of human cancer were treated with Brivanib alaninate to evaluate its antineoplastic activity .
Results: The treatment led to growth inhibition in various cancer models, with a positive correlation between FGFR expression levels and sensitivity to Brivanib alaninate .
Summary of Application: In molecular biology, Brivanib alaninate is used to study the signaling pathways involved in cancer development and progression .
Methods of Application: Cell lines and patient-derived xenografts were treated with Brivanib alaninate to investigate its effects on VEGFR-2 and FGFR-1 signaling pathways .
Results: Brivanib alaninate inhibited key phosphorylation events in these pathways, leading to reduced tumor growth and angiogenesis in preclinical models .
Summary of Application: Brivanib alaninate has been explored for its therapeutic potential in treating solid tumors beyond hepatocellular carcinoma, including metastatic colorectal cancer (MCRC) .
Methods of Application: The drug has been administered to patients with various solid tumors in clinical trials to evaluate its efficacy and safety profile .
Summary of Application: As an anti-angiogenic agent, Brivanib alaninate is used to inhibit the formation of new blood vessels that supply nutrients to tumors .
Methods of Application: It is administered to patients with advanced cancers, and its effects on tumor vasculature are monitored through imaging and biomarker analysis .
Results: Brivanib alaninate has been shown to reduce tumor vascularization, leading to decreased tumor growth and potential improvement in patient outcomes .
Summary of Application: Research has investigated the use of Brivanib alaninate in combination with other chemotherapeutic agents to enhance cancer treatment efficacy .
Methods of Application: Patients receive a regimen that includes Brivanib alaninate alongside standard chemotherapy drugs, with dosing adjusted based on tolerance and response .
Results: Some studies have indicated that the combination of Brivanib alaninate with other drugs can lead to better control of tumor progression and longer progression-free survival .
Summary of Application: Brivanib alaninate’s impact on VEGFR and FGFR pathways is used to develop biomarkers for predicting response to therapy in cancer patients .
Methods of Application: Tissue samples from treated patients are analyzed for changes in receptor phosphorylation and expression levels as potential predictive biomarkers .
Results: The presence of certain biomarkers has been correlated with a better response to Brivanib alaninate, aiding in the personalization of cancer treatment .
Summary of Application: Brivanib alaninate is utilized in preclinical models to study its pharmacological effects and to screen for potential resistance mechanisms .
Methods of Application: Animal models and cell lines are treated with the drug, and molecular analyses are conducted to understand its impact on cancer cells .
Results: These studies have provided insights into the molecular underpinnings of Brivanib alaninate’s action and have identified potential resistance pathways .
Summary of Application: The development and regulatory evaluation of Brivanib alaninate contribute to the field of regulatory science, informing drug approval processes .
Methods of Application: Data from clinical trials and other studies are compiled and analyzed to meet regulatory requirements for drug approval .
Brivanib alaninate is an investigational compound classified as a multitargeted tyrosine kinase inhibitor, primarily developed for the treatment of hepatocellular carcinoma, the most prevalent form of liver cancer. It is known chemically as (2R)-1-({4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}oxy)propan-2-yl (2S)-2-aminopropanoate. The compound is a prodrug that is converted in vivo to its active form, BMS-540215, which selectively inhibits vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .
Brivanib alaninate functions as a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases [, ]. VEGFR and FGFR play a significant role in angiogenesis (formation of new blood vessels) and tumor growth [, ]. By inhibiting these kinases, brivanib alaninate aimed to disrupt the signaling pathways that promote tumor growth and blood vessel formation, ultimately starving the tumor of nutrients and oxygen [, ].
Brivanib alaninate undergoes hydrolysis to yield BMS-540215, its active moiety. The chemical structure of brivanib alaninate allows it to interact with various signaling pathways involved in tumor growth. The primary reactions include:
The inhibition of these receptors leads to reduced signaling for cell proliferation and survival, thereby exerting antitumor effects .
Brivanib alaninate exhibits significant biological activity against hepatocellular carcinoma by targeting key receptors involved in tumor growth and angiogenesis:
Studies indicate that brivanib alaninate reduces microvessel density and induces apoptosis in cancer cells, contributing to its antitumor efficacy .
The synthesis of brivanib alaninate involves several steps that typically include:
Brivanib alaninate has been primarily investigated for its potential applications in oncology, specifically:
Despite initial promise, further development has been limited due to challenges in demonstrating improved survival rates compared to existing therapies like sorafenib .
Brivanib alaninate has been studied for its interactions with various signaling pathways:
These interactions underline its potential as a dual inhibitor targeting multiple pathways critical for tumor progression.
Brivanib alaninate shares similarities with several other compounds that target similar pathways. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Target Receptors | Unique Features |
---|---|---|---|
Sorafenib | Multitargeted kinase inhibitor | VEGFR, PDGFR, RAF | Approved for HCC; broader target profile |
Regorafenib | Multitargeted kinase inhibitor | VEGFR, FGFR, TIE2 | Approved for colorectal cancer; oral bioavailability |
Pazopanib | Multitargeted kinase inhibitor | VEGFR, PDGFR | Approved for renal cell carcinoma; unique selectivity profile |
Lenvatinib | Multitargeted kinase inhibitor | VEGFR, FGFR | Approved for thyroid cancer; distinct structure |
Brivanib Alaninate | Dual inhibitor | VEGFR2, FGFR | Prodrug form; specific focus on hepatocellular carcinoma |
Brivanib alaninate's unique feature lies in its prodrug nature and specific targeting of hepatocellular carcinoma through dual inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .
Brivanib alaninate possesses the molecular formula C₂₂H₂₄FN₅O₄, representing a complex organic compound with a molecular weight of 441.46 grams per mole [1] [5]. The compound is formally designated by the Chemical Abstracts Service registry number 649735-63-7 [1] [5]. The molecular composition encompasses twenty-two carbon atoms, twenty-four hydrogen atoms, one fluorine atom, five nitrogen atoms, and four oxygen atoms, reflecting its multifunctional heterocyclic architecture [1] [5].
The compound represents a carboxylic ester resulting from the formal condensation of the carboxy group of L-alanine with the hydroxy group of brivanib [1]. This structural arrangement classifies brivanib alaninate as a prodrug derivative, specifically an L-alanine ester prodrug form designed to enhance the pharmacokinetic properties of the parent compound brivanib [13] [30].
The pyrrolotriazine core structure constitutes the central scaffold of brivanib alaninate, specifically featuring a pyrrolo[2,1-f] [1] [2] [4]triazine ring system [1] [3] [7]. This bicyclic heterocyclic framework represents a fused ring system wherein a pyrrole ring is condensed with a triazine ring, creating a rigid planar aromatic structure that serves as the primary structural backbone [19] [24].
The pyrrolotriazine core exhibits distinctive electronic properties due to the presence of multiple nitrogen atoms within the aromatic system, contributing to the compound's overall electronic distribution and chemical reactivity [19]. This ring system demonstrates stability under normal conditions while maintaining sufficient reactivity for selective chemical modifications [24]. The 5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl moiety specifically features a methyl substituent at position 5, which influences both the electronic properties and the spatial orientation of attached functional groups [1] [8].
The fluoroindole component of brivanib alaninate comprises a 4-fluoro-2-methyl-1H-indol-5-yl group that serves as a critical structural element [1] [8]. This moiety features an indole ring system substituted with a fluorine atom at the 4-position and a methyl group at the 2-position [1] [8]. The indole core provides an aromatic heterocyclic framework that contributes to the compound's overall rigidity and electronic characteristics [21].
The fluorine substitution at the 4-position of the indole ring significantly influences the electronic properties of the molecule through inductive and resonance effects [33]. Fluorine's high electronegativity creates local charge polarization that affects both the chemical reactivity and the spectroscopic properties of the compound [33]. The 2-methyl substitution further modulates the electronic distribution and provides steric influence on molecular conformations [21].
The fluoroindole moiety connects to the pyrrolotriazine core through an ether linkage at the 5-position of the indole ring, establishing a critical structural bridge between the two major aromatic systems [1] [8]. This connection pattern creates an extended conjugated system that influences the overall electronic properties and molecular geometry [10].
The alaninate ester component represents the prodrug functionality of brivanib alaninate, consisting of an L-alanine residue attached through an ester linkage [1] [6]. This component features the stereochemically defined (2S)-2-aminopropanoate group, which provides the compound with its prodrug characteristics [6] [32]. The ester bond formation occurs between the carboxyl group of L-alanine and a hydroxyl group of the parent brivanib molecule [1].
The alaninate ester serves multiple structural and functional purposes within the molecular architecture [15] [29]. The amino acid component introduces additional hydrogen bonding capabilities through the free amino group, potentially influencing the compound's solubility and intermolecular interactions [22]. The ester linkage itself represents a hydrolyzable bond that enables the controlled release of the active parent compound under physiological conditions [15] [29].
The propyl chain connecting the alaninate ester to the pyrrolotriazine core features specific stereochemical configuration, with the (2R)-1-methylethyl arrangement providing defined three-dimensional orientation [6] [32]. This stereochemical arrangement influences both the molecular conformation and the accessibility of the ester bond for enzymatic hydrolysis [15].
Brivanib alaninate exhibits absolute stereochemistry with two defined stereocenters and no E/Z isomeric centers [11]. The compound contains a total of two chiral centers that contribute to its three-dimensional molecular architecture and biological activity [11] [27]. The stereochemical configuration is specifically designated as (1R,2S) for the overall molecular arrangement [6] [32].
The first stereocenter corresponds to the (2R)-configuration of the propyl chain connecting the alaninate ester to the pyrrolotriazine core [6] [32]. This stereocenter determines the spatial orientation of the ester-linked alanine residue relative to the aromatic core structure [27]. The second stereocenter resides within the alaninate component itself, featuring the (2S)-configuration characteristic of L-alanine [6] [32].
Stereochemical Properties | Value | Reference |
---|---|---|
Stereochemistry Type | Absolute | [11] |
Number of Defined Stereocenters | 2/2 | [11] |
Number of E/Z Centers | 0 | [11] |
Overall Configuration | (1R,2S) | [6] [32] |
Alaninate Configuration | (2S)-2-aminopropanoate | [6] [32] |
Propyl Chain Configuration | (2R)-1-methylethyl | [6] [32] |
The stereochemical arrangement significantly influences the compound's three-dimensional structure and consequently affects its interaction with biological targets and its pharmacokinetic properties [27]. The specific stereochemical configuration ensures optimal spatial arrangement for enzymatic recognition and hydrolysis of the ester bond [15].
Brivanib alaninate demonstrates distinctive solubility characteristics that reflect its amphiphilic molecular structure [8] [9]. The compound exhibits complete insolubility in water, consistent with its predominantly hydrophobic aromatic structure and limited polar functionality [8] [9]. This aqueous insolubility represents a fundamental physical property that influences formulation approaches and biological availability [23].
In organic solvents, brivanib alaninate shows considerable solubility variation depending on the solvent polarity and hydrogen bonding capacity [8] [9] [13]. The compound demonstrates solubility in dimethyl sulfoxide ranging from 20 to 100 milligrams per milliliter, depending on experimental conditions and purity specifications [8] [9] [13]. In ethanol, solubility values range from 12.5 to 88 milligrams per milliliter, reflecting the compound's moderate compatibility with protic polar solvents [8] [9] [13].
Dimethyl formamide provides a solubility of approximately 17 milligrams per milliliter for brivanib alaninate [13]. The variation in solubility across different organic solvents correlates with the solvents' ability to accommodate both the aromatic components and the polar ester functionality of the molecule [23]. The compound's solubility behavior also demonstrates pH-dependent characteristics, with enhanced apparent solubility under acidic conditions due to self-association phenomena [23].
Solvent | Solubility (mg/mL) | Reference |
---|---|---|
Water | Insoluble | [8] [9] |
Dimethyl Sulfoxide | 20-100 | [8] [9] [13] |
Ethanol | 12.5-88 | [8] [9] [13] |
Dimethyl Formamide | 17 | [13] |
Brivanib alaninate exhibits notable stability characteristics under controlled storage conditions, with documented stability exceeding four years when stored at negative twenty degrees Celsius [13]. The compound demonstrates high solid-state stability, with only 0.3% degradation observed at fifty degrees Celsius with desiccant over a twelve-week period [9]. This thermal stability profile supports the compound's suitability for long-term storage and pharmaceutical formulation processes [26].
The primary degradation pathway for brivanib alaninate involves hydrolysis of the ester bond, leading to the formation of the parent compound brivanib [26] [29]. This hydrolysis reaction demonstrates dependence on both temperature and humidity conditions, with increased rates of degradation observed under elevated temperature and moisture conditions [26]. The stability behavior follows predictable kinetic patterns that enable modeling of degradation rates under various environmental conditions [26].
Solution-state stability studies reveal acceptable stability up to pH 6.5, beyond which increased hydrolysis rates compromise the compound's integrity [9]. The pH-dependent stability reflects the susceptibility of the ester linkage to base-catalyzed hydrolysis under alkaline conditions [9]. Moisture content represents a critical factor in solid-state stability, with specific limits established for acceptable water content in formulated products [26].
The compound's stability profile supports its classification as suitable for pharmaceutical development, with appropriate storage and handling conditions enabling maintenance of chemical integrity throughout the product lifecycle [26]. Temperature control, moisture protection, and pH optimization represent key factors in preserving the compound's stability [26].
Brivanib alaninate exhibits characteristic spectroscopic properties that enable its identification and quantitative analysis [13] [16]. Ultraviolet spectroscopy reveals absorption maxima at 221 nanometers and 240 nanometers, reflecting the electronic transitions within the extended aromatic system [13]. These absorption bands correspond to π-π* transitions within the pyrrolotriazine and fluoroindole chromophores [13].
The compound's spectroscopic behavior demonstrates sensitivity to environmental conditions and molecular conformation [16]. Nuclear magnetic resonance spectroscopy studies have been employed to investigate the compound's solution behavior and self-association characteristics [23]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the compound's structural features and electronic environment [23].
High-resolution magic angle spinning magnetic resonance spectroscopy has been utilized in biological studies to monitor the compound's effects on cellular metabolism [16]. Mass spectrometry analysis provides detailed fragmentation patterns that support structural confirmation and purity assessment [29] [30]. The compound's mass spectral behavior demonstrates characteristic fragmentation corresponding to the loss of the alaninate ester component and subsequent breakdown of the aromatic core structures [29] [30].
Chromatographic analysis using high-performance liquid chromatography enables separation and quantification of brivanib alaninate and its stereoisomers [27]. The compound's chromatographic behavior on various stationary phases provides insight into its molecular interactions and permits analytical method development for pharmaceutical applications [27].
The systematic International Union of Pure and Applied Chemistry nomenclature for brivanib alaninate provides a comprehensive chemical name that fully describes its molecular structure: [(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate [1] [8]. This systematic name explicitly defines the stereochemical configuration, substitution patterns, and connectivity of all structural components within the molecule [1] [8].
The nomenclature systematically describes the compound as an ester derivative where the carboxylic acid component corresponds to (2S)-2-aminopropanoic acid, commonly known as L-alanine [1] [8]. The alcohol component represents a complex substituted propanol derivative featuring the pyrrolotriazine and fluoroindole structural elements [1] [8]. The systematic naming convention ensures unambiguous identification of the compound's structure and stereochemistry [1] [8].
Alternative nomenclature systems provide additional naming conventions, including the designation as L-alanine, (1R)-2-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl]oxy]-1-methylethyl ester [13]. This alternative systematic name emphasizes the ester bond formation between L-alanine and the complex alcohol component [13].
The International Chemical Identifier representation for brivanib alaninate provides a standardized string-based description of its molecular structure: InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 [1] [5] [18]. This InChI string encodes the complete connectivity information, including stereochemical specifications, in a format suitable for database storage and computational applications [1] [5] [18].
The corresponding InChI Key provides a hashed representation: LTEJRLHKIYCEOX-OCCSQVGLSA-N [1] [5] [18]. This abbreviated identifier enables efficient database searching and cross-referencing while maintaining unique identification of the specific stereoisomer [1] [5] [18].
The Simplified Molecular Input Line Entry System representation offers an alternative string-based molecular description: CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C [8] [18]. This SMILES string provides a compact notation that describes the molecular structure through atom connectivity and can be interpreted by various cheminformatics software applications [8] [18].
Identifier Type | Value | Reference |
---|---|---|
IUPAC Name | [(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f] [1] [2] [4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | [1] [8] |
InChI | InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | [1] [5] [18] |
InChI Key | LTEJRLHKIYCEOX-OCCSQVGLSA-N | [1] [5] [18] |
SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | [8] [18] |